4-Chloro-2-fluoro-3-methylthiophenylboronic acid
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Overview
Description
4-Chloro-2-fluoro-3-methylthiophenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO2S. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid typically involves the reaction of 4-chloro-2-fluoro-3-methylthiophenol with a boron-containing reagent such as boronic acid or boronate ester. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid group. Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., THF or DMSO).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or alkenyl products.
Oxidation: Phenol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-Chloro-2-fluoro-3-methylthiophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-Chloro-2-fluoro-3-methylthiophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the palladium catalyst in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as enzyme inhibition in biological studies .
Comparison with Similar Compounds
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a methylthio group.
3-Chloro-4-fluorophenylboronic acid: Lacks the methylthio group and has a different substitution pattern on the aromatic ring.
Uniqueness: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid is unique due to the presence of both chloro and fluoro substituents along with a methylthio group, which provides distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEVOKMRHFCQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)SC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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